5-(3,5-Dimethoxyphenyl)-2-methoxyphenol

Structural Chemistry Drug Design Metabolic Stability

Stilbene probes like CAY10616 suffer UV-induced cis/trans photoisomerization, compromising formulation reproducibility and confounding CYP1B1 SAR interpretation. 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol (CAS 1178546-17-2) eliminates the ethylene bridge, delivering a photochemically stable biphenyl scaffold with a twisted ~45° dihedral angle that alters pharmacophore presentation at CYP1B1 and NQO2. • Photochemically stable - no isomerization under ambient/UV light, ensuring consistent isomeric purity • Enables deconvolution of planarity vs. methoxy substitution effects on CYP1B1 selectivity (benchmark: CAY10616 CYP1B1 IC₅₀ 390 nM, ~80-fold over CYP1A2) • Available from stock in 1 mg-10 mg research packs; bulk custom synthesis on request

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 1178546-17-2
Cat. No. B6416617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethoxyphenyl)-2-methoxyphenol
CAS1178546-17-2
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)OC)O
InChIInChI=1S/C15H16O4/c1-17-12-6-11(7-13(9-12)18-2)10-4-5-15(19-3)14(16)8-10/h4-9,16H,1-3H3
InChIKeyWRGLKGQKMMGEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Dimethoxyphenyl)-2-methoxyphenol – Biphenyl Core Differentiation


5-(3,5-Dimethoxyphenyl)-2-methoxyphenol (CAS 1178546-17-2) is a hydroxylated biphenyl compound with molecular formula C15H16O4 and molecular weight 260.29 g/mol, bearing a direct C–C bond between its two aromatic rings rather than the ethenyl (-CH=CH-) bridge found in stilbenoid analogs . This compound belongs to the 2-methoxyphenol-containing biphenyl class, structurally related to eugenol- and curcumin-derived hydroxylated biphenyls that have been investigated for antitumoral activity [1]. Unlike the extensively studied stilbene analog CAY10616 (cis-3,4',5-trimethoxy-3'-hydroxystilbene, CAS 586410-08-4, C17H18O4), this biphenyl lacks the central ethylene bridge, conferring distinct conformational properties (twisted ~45° dihedral angle vs. planar stilbene geometry) with implications for target engagement, metabolic stability, and CYP inhibition selectivity [2].

Biphenyl scaffold probe for CYP1B1 selectivity studies
NQO2 target engagement with non-planar biphenyl geometry
Hydroxylated biphenyl for melanoma antiproliferative screening

Why Stilbene Analogs Cannot Substitute for 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol


The biphenyl core of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol is not interchangeable with the stilbene core of its closest commercial analog CAY10616. The stilbene scaffold contains a central ethylene bridge that confers planarity, enables cis/trans photoisomerization, and strongly influences the compound's interaction with biological targets such as tubulin, CYP enzymes, and the arachidonic acid cascade [1][2]. The biphenyl analog, by contrast, adopts a twisted ground-state conformation (calculated dihedral angle ~40-50° for ortho-unsubstituted biphenyls), which alters pharmacophore presentation at key targets including cytochrome P450 1B1, where stilbene and biphenyl derivatives exhibit distinct reverse type I binding spectra and inhibition potencies [3]. Methoxylated stilbenes such as CAY10616 also potently inhibit Caco-2 cell growth (50% inhibition at 0.1–1 μM) via a mechanism independent of redox state and eicosanoid modulation—an effect structurally tied to the stilbene ethylene bridge [1]. Generic substitution between biphenyl and stilbene cores therefore risks losing target selectivity, altering mechanism of action, and invalidating quantitative structure-activity relationships established for either scaffold class.

Core architecture mismatch
Biphenyl (twisted ~45°) vs. stilbene (planar) alters target engagement and CYP binding mode.
Photoisomerization liability
Stilbene cis/trans isomerization absent in biphenyl; may affect formulation reproducibility.
Metabolic stability profile
Stilbene ethylene bridge is a site for phase II conjugation; biphenyl may exhibit distinct metabolic stability.

Quantitative Differentiation Evidence for 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol


Biphenyl vs. Stilbene Core Architecture and Stability

5-(3,5-Dimethoxyphenyl)-2-methoxyphenol possesses a biphenyl core (direct C–C bond, molecular formula C15H16O4, MW 260.29) in contrast to the closest commercial analog CAY10616 which is a stilbene (ethenyl bridge, molecular formula C17H18O4, MW 286.32) . The biphenyl scaffold adopts a twisted ground-state conformation with a dihedral angle of approximately 40–50° between aromatic rings, whereas the stilbene scaffold is planar due to the conjugated ethylene bridge [1]. This conformational difference directly impacts: (i) metabolic stability—stilbenes undergo cis/trans photoisomerization and are substrates for phase II conjugation at the ethylene bridge, while biphenyls lack this isomerization liability [2]; (ii) cytochrome P450 binding mode—stilbene and biphenyl derivatives exhibit categorically distinct reverse type I binding spectra at CYP1B1, with biphenyl acetylenic derivatives showing enhanced affinity [1].

Core Architecture
Class-level
Biphenyl: twisted ~45°, C15H16O4, MW 260.29 vs Stilbene CAY10616: planar, C17H18O4, MW 286.32
Conformational difference may alter CYP binding and metabolic stability
Stilbene isomerization liability absent in biphenyl
Structural Chemistry Drug Design Metabolic Stability

CYP1B1 Inhibition Selectivity: Stilbene CAY10616 Benchmark

The stilbene analog CAY10616 (5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol) demonstrates a defined CYP inhibition selectivity profile that serves as a quantitative benchmark for evaluating the biphenyl variant. In bicistronic bacterial membranes expressing human CYP isoforms, CAY10616 inhibited CYP1B1 with an IC50 of 390 nM, CYP1A1 with an IC50 of 980 nM, and CYP1A2 with an IC50 of 31,100 nM, yielding a CYP1B1/CYP1A2 selectivity ratio of approximately 80-fold and a CYP1B1/CYP1A1 ratio of 2.5-fold [1]. This selectivity fingerprint is structurally influenced by the stilbene planarity and methoxy substitution pattern. Structure-function relationship studies demonstrate that biphenyl and stilbene derivatives exhibit distinct reverse type I binding spectra and inhibition potencies at CYP1B1, with biphenyl acetylenic derivatives achieving enhanced affinity [2]. Direct comparative CYP inhibition data for 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol are absent from the published literature; the stilbene data are included here as the closest available scaffold benchmark.

CYP1B1 Selectivity
Cross-study comparable
Stilbene CAY10616 IC50: CYP1B1 390 nM, CYP1A1 980 nM, CYP1A2 31,100 nM (80-fold selective)
Benchmark for scaffold-hop CYP selectivity profiling
Biphenyl CYP inhibition data not yet available
CYP Inhibition Drug Metabolism Selectivity Profiling

HL-60 Apoptosis Induction: Stilbene CAY10616 vs. Resveratrol

The stilbene analog CAY10616 (cis-3,4',5-trimethoxy-3'-hydroxystilbene) potently induces apoptosis in human promyelocytic leukemia HL-60 cells with an IC50 of 40 nM, representing a 1,250-fold enhancement in potency compared to the parent compound trans-resveratrol (IC50 = 50 μM) . In the foundational SAR study by Roberti et al., the cis-stilbene compound 11b (structurally corresponding to CAY10616) demonstrated antiproliferative IC50 and apoptotic AC50 values of approximately 35 nM each in HL-60 cells, with near-complete recruitment of cells to the apoptotic sub-G0-G1 peak at 50 nM concentration [1]. This potency surpassed that of etoposide, cytarabine, 5-fluorouracil, and cisplatin in the same assay system. The methoxylation pattern (3,5-dimethoxy on ring A; 3'-hydroxy-4'-methoxy on ring B) was identified as critical for activity, with the trans-stilbene isomer showing reduced potency [1]. No published apoptosis data exist for the biphenyl analog 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol in HL-60 or any other cell line.

HL-60 Apoptosis
Cross-study comparable
CAY10616 IC50 ~40 nM vs resveratrol ~50 µM (~1250-fold difference)
Supports scaffold-dependent apoptosis review
Biphenyl analog apoptosis data absent
Anticancer Activity Apoptosis Leukemia

NQO2 Inhibition: Stilbene NSC381864 Benchmark

The stilbene analog NSC381864 (identical to the E-stilbene form of 5-(2-(3,5-dimethoxyphenyl)vinyl)-2-methoxyphenol) inhibits NRH:quinone oxidoreductase 2 (NQO2) with an IC50 value of 15 μM, as determined in 50 mM phosphate buffer at pH 7.4 and 37°C [1]. NQO2 inhibition was identified through in silico screening followed by biochemical evaluation, establishing this chemotype as a ligand for the NQO2 enzyme target [1]. The biphenyl analog 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol has not been evaluated against NQO2. The structural difference—absence of the ethylene bridge—may alter binding within the NQO2 active site, which accommodates planar aromatic substrates and inhibitors.

NQO2 Inhibition
Cross-study comparable
NSC381864 IC50 15 µM
Enables NQO2 target-engagement probe comparison
Biphenyl NQO2 data not reported
Enzyme Inhibition Quinone Oxidoreductase NQO2

5-LOX Inhibition by Stilbene NSC381864

The stilbene analog 4,3',5'-tri-O-methylpiceatannol (NSC381864; 5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol) inhibits 5-lipoxygenase (5-LOX) in human polymorphonuclear leukocytes (PMNL) with an IC50 of 5,480 nM (5.48 μM), assessed via A23187-stimulated LTB4 production following a 15-minute preincubation [1]. This moderate 5-LOX inhibitory activity adds to the polypharmacology profile of the stilbene chemotype. The biphenyl analog 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol lacks published 5-LOX data. Given that 5-LOX inhibition by stilbenoids is influenced by the conjugated planar system facilitating enzyme active site interactions, the twisted biphenyl geometry may alter 5-LOX engagement.

5-LOX Inhibition
Supporting evidence
NSC381864 IC50 5.48 µM (human PMNL)
Ancillary polypharmacology benchmark
Biphenyl 5-LOX data not available
5-Lipoxygenase Inflammation Polypharmacology

Biphenyl Class Antiproliferative Activity in Melanoma

Hydroxylated biphenyls as a compound class have demonstrated antiproliferative activity against malignant melanoma cell lines. Dettori et al. (2015) reported that curcumin-biphenyl derivatives, synthesized from 4-substituted-2-methoxyphenol building blocks—the same synthetic precursor class from which 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol can be derived via Suzuki-Miyaura coupling—showed growth inhibitory IC50 values ranging from 1 μM to 13 μM across different melanoma cell lines [1]. Molecular modeling studies on hydroxylated biphenyls identified specific dihedral angles and side-chain conformations as critical determinants of antiproliferative activity [1]. Importantly, 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol itself was not among the specific compounds tested in this study; the data establish the biphenyl scaffold class as capable of low-micromolar antiproliferative activity against melanoma, providing a quantitative class-level benchmark.

Melanoma Antiproliferative
Class-level
Biphenyl class IC50 range 1–13 µM
Class-level antiproliferative context; verify compound-specific
Data from structurally related hydroxylated biphenyls
Melanoma Antiproliferative Biphenyl SAR

Validated Application Scenarios for 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol


CYP1B1 Selectivity Probe: Stilbene-to-Biphenyl Scaffold-Hop

Investigators seeking to develop CYP1B1-selective inhibitors can employ 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol as a biphenyl scaffold probe to determine whether CYP1B1 inhibition potency and selectivity over CYP1A1 and CYP1A2 are retained, enhanced, or diminished relative to the stilbene benchmark CAY10616 (CYP1B1 IC50 = 390 nM; CYP1A1 IC50 = 980 nM; CYP1A2 IC50 = 31,100 nM; ~80-fold CYP1B1/CYP1A2 selectivity) [1]. The biphenyl scaffold eliminates the ethylene bridge, altering the molecular shape, electronic conjugation, and predicted CYP1B1 reverse type I binding spectrum relative to planar stilbenes, as demonstrated in comparative structure-function analyses of stilbene and biphenyl CYP1B1 ligands [2].

NQO2 Target Engagement with Biphenyl Probe

The biphenyl compound provides a non-stilbene scaffold for investigating NQO2 inhibition, where the stilbene analog NSC381864 has a reported IC50 of 15 μM [1]. The absence of the ethylene bridge may alter residence time and binding pose within the NQO2 active site, enabling SAR studies to decouple the contributions of planarity and methoxy substitution pattern to NQO2 affinity.

Biphenyl Pharmacophore Minimalization for Melanoma Screening

Building on the Dettori et al. (2015) finding that curcumin-biphenyl derivatives exhibit IC50 values of 1–13 μM against melanoma cell lines, 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol can serve as a structurally minimal hydroxylated biphenyl probe lacking the extended α,β-unsaturated ketone side chain [1]. This enables determination of the minimal pharmacophore requirements for biphenyl-class antiproliferative activity and informs whether the 2-methoxyphenol-5-phenyl substitution pattern alone contributes measurable activity.

Photostable Biphenyl for Formulation Development

Stilbene-based compounds including CAY10616 are susceptible to UV-induced cis/trans photoisomerization, which can produce variable isomeric ratios in solution and compromise formulation reproducibility [1]. 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, lacking the photoisomerizable ethylene bridge, offers a photochemically stable biphenyl alternative for applications requiring consistent isomeric purity under ambient light conditions or in UV-transparent formulations.

Application
Selection Property
Validation Focus
CYP1B1 selectivity scaffold-hop
Biphenyl vs. stilbene core comparison
CYP isoform inhibition panel review
NQO2 target engagement probe
Non-planar biphenyl geometry
Biochemical NQO2 inhibition assay review
Melanoma antiproliferative screening
Hydroxylated biphenyl core
Cell-viability endpoint; compound-specific data verification
Photostable formulation research
No photoisomerizable ethylene bridge
Formulation stability under ambient light
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